molecular formula C17H17N5O5 B8262563 Thalidomide-O-C4-azide

Thalidomide-O-C4-azide

Cat. No.: B8262563
M. Wt: 371.3 g/mol
InChI Key: IHEWLTFCLOFNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C4-azide is a complex organic compound that features both azido and isoindole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C4-azide typically involves multiple steps:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.

    Introduction of the Piperidinyl Group: This step may involve the use of piperidine derivatives under controlled conditions.

    Attachment of the Azidobutoxy Group: This is usually done through nucleophilic substitution reactions where an azide group is introduced to a butoxy precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes.

    Reduction: Reduction reactions can convert the azido group to an amine.

    Substitution: The azido group can participate in substitution reactions, often leading to the formation of triazoles via click chemistry.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.

Major Products

    Oxidation: Nitrene intermediates.

    Reduction: Amine derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: The azido group allows for bioconjugation reactions, useful in labeling and tracking biomolecules.

Medicine

    Drug Development:

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Bioconjugation: The azido group reacts with alkynes to form stable triazole linkages.

    Drug Development: Interaction with biological targets, potentially involving the formation of covalent bonds with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Azidobutoxyphthalimide: Similar structure but lacks the piperidinyl group.

    2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione: Similar structure but lacks the azidobutoxy group.

Uniqueness

    Functional Group Diversity: The presence of both azido and isoindole groups makes it unique.

    Reactivity: The compound’s ability to undergo a variety of chemical reactions, including click chemistry, sets it apart from similar compounds.

Properties

IUPAC Name

4-(4-azidobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c18-21-19-8-1-2-9-27-12-5-3-4-10-14(12)17(26)22(16(10)25)11-6-7-13(23)20-15(11)24/h3-5,11H,1-2,6-9H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEWLTFCLOFNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.